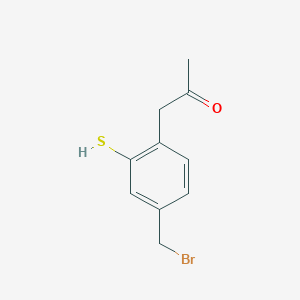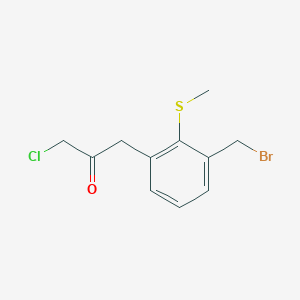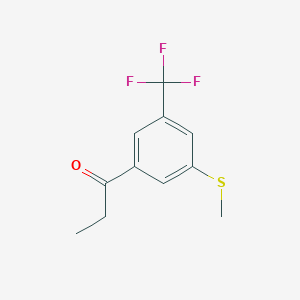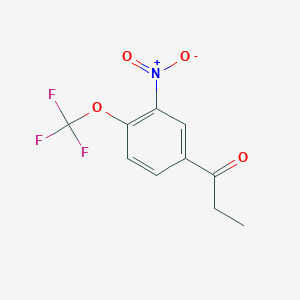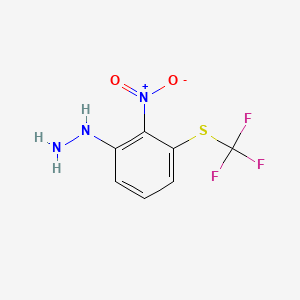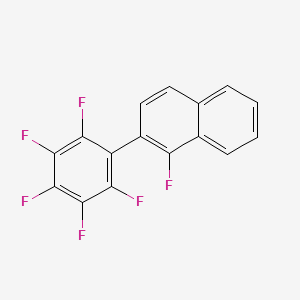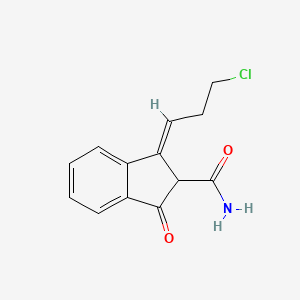
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloropropylidene group attached to an indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide typically involves the reaction of indene derivatives with chloropropylidene reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the indene derivative is treated with a chloropropylidene halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropropylidene group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The chloropropylidene group can interact with nucleophilic sites on proteins or DNA, potentially altering their function and leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-11-(3-chloropropylidene)-6,11-dihydrodibenzo[b,e]oxepine
- 5-(3-chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Uniqueness
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide is unique due to its indene core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where its specific reactivity and interaction with biological targets can be leveraged for desired outcomes.
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNO2/c14-7-3-6-9-8-4-1-2-5-10(8)12(16)11(9)13(15)17/h1-2,4-6,11H,3,7H2,(H2,15,17)/b9-6- |
InChI Key |
VLUUUMSIXCBQPS-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/CCCl)/C(C2=O)C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CCCCl)C(C2=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


